molecular formula C12H17F9O2 B6343241 1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane CAS No. 933600-77-2

1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane

Cat. No.: B6343241
CAS No.: 933600-77-2
M. Wt: 364.25 g/mol
InChI Key: YSHMQRMPKFHHFA-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane is a fluorinated organic compound with the molecular formula C12H17F9O2. It is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical and physical properties to the molecule .

Scientific Research Applications

1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.

    Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Safety and Hazards

1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Chemical Reactions Analysis

1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This can lead to alterations in enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its multiple trifluoromethyl groups, which provide enhanced stability and reactivity compared to other fluorinated compounds .

Properties

IUPAC Name

1,1,1-trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F9O2/c13-10(14,15)4-1-7-22-9(3-6-12(19,20)21)23-8-2-5-11(16,17)18/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHMQRMPKFHHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)COC(CCC(F)(F)F)OCCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F9O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663092
Record name 1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933600-77-2
Record name 1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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